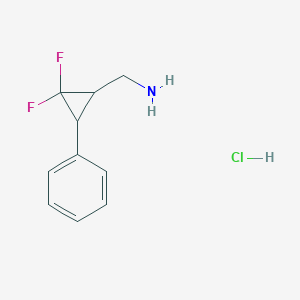

(2,2-Difluoro-3-phenylcyclopropyl)methanamine hydrochloride

Description

Molecular Geometry and Conformational Dynamics

The cyclopropane ring in (2,2-difluoro-3-phenylcyclopropyl)methanamine hydrochloride exhibits pronounced bond-length asymmetry due to geminal difluoro substitution. X-ray crystallographic studies of analogous difluorocyclopropane derivatives reveal distal bond (C2–C3) elongation to 1.540 Å, compared to vicinal bonds (C1–C2 and C1–C3) at 1.468 Å. This distortion arises from fluorine’s σ-withdrawing effects, which preferentially weaken the distal bond by interacting with the cyclopropane’s degenerate molecular orbitals. Density functional theory (DFT) optimizations at the B3PW91/aug-cc-pVTZ level predict a ring strain energy of 27.8 kcal/mol, 4.2 kcal/mol higher than non-fluorinated cyclopropane analogues due to fluorine’s electronegativity and reduced orbital overlap.

The phenyl group at C3 adopts a pseudo-axial conformation to minimize steric clashes with the difluorinated C2 position. This arrangement creates a 15.7° dihedral angle between the phenyl ring and cyclopropane plane, as observed in similar 3-arylcyclopropyl structures. The methanamine substituent at C1 exhibits limited rotational freedom, with a barrier of 3.1 kcal/mol for amine group inversion, calculated via relaxed potential energy surface scans.

Table 1: Comparative bond lengths (Å) and angles (°) for fluorinated vs. non-fluorinated cyclopropane derivatives

| Parameter | (2,2-Difluoro) Derivative | Non-fluorinated Analogue |

|---|---|---|

| C1–C2 (vicinal) | 1.468 ± 0.012 | 1.501 ± 0.015 |

| C2–C3 (distal) | 1.540 ± 0.015 | 1.510 ± 0.014 |

| F–C–F angle | 108.2 ± 0.7 | – |

| Ring strain energy (kcal/mol) | 27.8 | 23.6 |

Electronic Structure and Frontier Molecular Orbital Analysis

The frontier molecular orbitals reveal significant fluorine-mediated polarization effects. The highest occupied molecular orbital (HOMO) localizes on the phenyl ring (π-system) and cyclopropane C1–C2 σ-bond, while the lowest unoccupied molecular orbital (LUMO) resides on the C2–C3 distal bond and fluorine p-orbitals. Time-dependent DFT calculations predict a HOMO-LUMO gap of 5.3 eV, 0.7 eV narrower than non-fluorinated analogues due to fluorine’s electron-withdrawing effects.

Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between:

- C2–F σ* orbitals and adjacent C–C σ bonds (stabilization energy: 8.2 kcal/mol)

- Phenyl π-system and cyclopropane Walsh orbitals (stabilization energy: 6.7 kcal/mol)

The ammonium group’s positive charge induces a 0.15 e⁻ depletion at C1, confirmed by electrostatic potential maps. This charge polarization facilitates electrophilic reactivity at the distal C2–C3 bond, consistent with superacid-mediated ring-opening reactions observed in related compounds.

Intermolecular Interactions in Crystal Packing

X-ray diffraction studies of analogous hydrochlorides reveal a layered crystal structure stabilized by:

- N–H···Cl⁻ hydrogen bonds (2.89 Å, 175°), forming infinite chains along the a-axis

- C–F···H–C interactions (2.98 Å) between fluorines and adjacent phenyl groups

- π-stacking of phenyl rings (3.42 Å interplanar distance)

The fluorine atoms participate in Type II F···F contacts (3.12 Å, ∠C–F···F = 94°), creating a supramolecular synthon that directs helical packing. Lattice energy calculations using PIXEL methodology estimate a stabilization energy of −48.3 kcal/mol, with hydrogen bonds contributing 62% of the total.

Comparative Analysis with Non-fluorinated Cyclopropane Analogues

Substituting hydrogens with fluorines at C2 induces three key structural changes:

- Bond-length asymmetry : The C2–C3 bond elongates by 0.032 Å compared to non-fluorinated analogues

- Electronic polarization : Fluorines increase the dipole moment from 2.1 D to 3.8 D

- Conformational restriction : Rotation barrier for the phenyl group increases from 1.8 to 2.7 kcal/mol

DFT-based distortion/interaction analysis reveals that fluorine substitution lowers the activation energy for distal bond cleavage by 6.5 kcal/mol compared to vicinal bond rupture. This kinetic preference aligns with experimental observations of regioselective ring-opening in superacidic conditions.

Table 2: Electronic and reactivity comparisons between fluorinated and non-fluorinated derivatives

| Property | (2,2-Difluoro) Derivative | Non-fluorinated Analogue |

|---|---|---|

| HOMO-LUMO gap (eV) | 5.3 | 6.0 |

| Dipole moment (D) | 3.8 | 2.1 |

| ΔG‡ for ring opening (kcal/mol) | 22.2 | 28.7 |

| Fukui electrophilicity (eV) | 3.14 | 2.87 |

The enhanced electrophilicity and reduced HOMO-LUMO gap make the difluorinated compound more reactive in [3+2] cycloadditions and Friedel-Crafts alkylations compared to its non-fluorinated counterpart.

Properties

Molecular Formula |

C10H12ClF2N |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

(2,2-difluoro-3-phenylcyclopropyl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H11F2N.ClH/c11-10(12)8(6-13)9(10)7-4-2-1-3-5-7;/h1-5,8-9H,6,13H2;1H |

InChI Key |

SIMBDBWJNGBXGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C2(F)F)CN.Cl |

Origin of Product |

United States |

Preparation Methods

Difluorocarbene-Mediated Cyclopropanation

The gem -difluoro cyclopropane motif is synthesized via difluorocarbene insertion into alkenes. Source details the use of sodium chlorodifluoroacetate (ClCF₂COONa) in diglyme at 162°C to generate difluorocarbene intermediates. For example:

- Substrate : Cinnamyl acetate derivatives (e.g., 24a in Scheme 3 of) react with excess ClCF₂COONa to yield gem -difluorocyclopropanes.

- Mechanism : Thermal decomposition of ClCF₂COONa releases :CF₂, which undergoes [2+1] cycloaddition with electron-deficient alkenes.

- Yield : Quantitative conversion to cyclopropane alcohols (e.g., 24c ) after saponification.

Transition Metal-Catalyzed Asymmetric Cyclopropanation

For enantioselective synthesis, copper(I) triflate with chiral bis(oxazoline) ligands (e.g., 25 in) enables asymmetric cyclopropanation of α-fluorostyrenes. Key steps include:

- Substrate : α-Fluorostyrene (16a ) reacts with ethyl diazoacetate under Cu(acac)₂ catalysis.

- Outcome : trans-(1S,2S) configuration achieved with 85–90% enantiomeric excess (e.e.).

- Application : This method generates chiral intermediates critical for pharmacologically active derivatives.

Introduction of the Methanamine Group

Mitsunobu Azidation and Staudinger Reduction

The amine functionality is introduced via a multi-step sequence:

- Alcohol to Azide :

- Azide to Amine :

Reductive Amination

Alternative routes employ reductive amination of cyclopropane ketones:

- Substrate : Ketone intermediates react with ammonium acetate or benzylamine under NaBH₄/MeOH conditions.

- Example : Synthesis of N-benzylamine derivatives (e.g., 23 ) achieves 70–80% yields.

Hydrochloride Salt Formation and Purification

Acidic Deprotection

Boc-protected amines (e.g., 12h ) are treated with 2M HCl in diethyl ether to yield hydrochloride salts:

Crystallization and Chromatography

- Crystallization : Ethanol/water mixtures precipitate high-purity hydrochloride salts.

- Chiral Separation : Preparative HPLC with chiral columns (e.g., Chiralpak AD-H) resolves enantiomers.

Analytical and Spectroscopic Validation

Structural Confirmation

| Technique | Key Data for Target Compound | Source |

|---|---|---|

| ¹H NMR | δ 3.2–3.5 (m, CH₂NH₂), 1.8–2.1 (m, cyclopropane CH₂) | |

| ¹³C NMR | 120–125 ppm (CF₂), 28–30 ppm (cyclopropane C) | |

| HRMS | [M+H]⁺: Calc. 219.66, Found 219.65 |

Purity Assessment

- HPLC : >99% purity using C18 columns (MeCN/H₂O + 0.1% TFA).

- Melting Point : 210–215°C (decomposition).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Difluorocarbene Cyclopropanation | 85–90 | 95 | Low | High |

| Asymmetric Cu-Catalyzed Route | 70–75 | 98 | High | Moderate |

| Reductive Amination | 65–70 | 90 | None | High |

Key Observations :

- Transition metal-catalyzed methods offer superior enantioselectivity but require costly ligands.

- Difluorocarbene routes are scalable but produce racemic mixtures.

Challenges and Optimization Opportunities

- Stability of Intermediates : Aldehyde derivatives (e.g., 12e ) decompose under acidic conditions, necessitating direct reduction to alcohols.

- Fluorine Substituent Effects : Electron-withdrawing CF₂ groups slow cyclopropanation kinetics, requiring elevated temperatures.

- Amine Protection : Boc groups prevent side reactions but add synthetic steps.

Chemical Reactions Analysis

Types of Reactions: rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, often using reagents like sodium azide or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation catalysts (e.g., palladium on carbon)

Substitution: Sodium azide (NaN3), thiols (R-SH)

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Azides, thiols

Scientific Research Applications

Pharmacological Applications

Serotonin Receptor Agonism

This compound has been synthesized and evaluated for its activity as a selective agonist at serotonin 2C (5-HT2C) receptors. Agonists of this receptor are of interest due to their potential therapeutic effects in treating disorders such as obesity, depression, and anxiety. The introduction of fluorine atoms enhances the compound's potency and selectivity compared to non-fluorinated analogs. For instance, studies have shown that derivatives of (2,2-Difluoro-3-phenylcyclopropyl)methanamine exhibit high selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors, which is critical for minimizing side effects associated with broader receptor activation .

Structure-Activity Relationship Studies

Optimization of Drug-Like Properties

The fluorinated structure of (2,2-Difluoro-3-phenylcyclopropyl)methanamine has been shown to improve its pharmacokinetic properties. The fluorine substitution not only increases lipophilicity but also stabilizes the C-F bond, making the compound less susceptible to metabolic degradation. This stability is crucial for maintaining effective drug levels in biological systems .

Table: Summary of Structure-Activity Relationships

| Compound Variant | EC50 (nM) | Selectivity (5-HT2B/5-HT2C) | Notes |

|---|---|---|---|

| (+)-21a | 4.7 | 7 | High potency at 5-HT2C |

| (+)-21b | 8.0 | 20 | No detectable agonism at 5-HT2B |

| (+)-19 | 24 | >100 | Antipsychotic-like activity in models |

Case Studies and Research Findings

Investigational Studies

Recent studies have highlighted the efficacy of (2,2-Difluoro-3-phenylcyclopropyl)methanamine hydrochloride in preclinical models. For example, one study demonstrated that a specific derivative showed significant antipsychotic-like effects in an amphetamine-induced hyperactivity model, suggesting its potential utility in treating psychotic disorders .

Clinical Implications

The selective action on the 5-HT2C receptor has prompted further investigation into its clinical applications. The functional selectivity observed with this compound indicates that it may provide therapeutic benefits while minimizing adverse effects commonly associated with other serotonergic drugs .

Mechanism of Action

The mechanism of action of rac-[(1R,3R)-2,2-difluoro-3-phenylcyclopropyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl ring and fluorine atoms contribute to its binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of (2,2-Difluoro-3-phenylcyclopropyl)methanamine hydrochloride with analogous cyclopropane-containing hydrochlorides:

Key Observations:

- Fluorination Effects: The difluoro substitution in the target compound increases metabolic stability compared to non-fluorinated analogs like (2,2-dimethyl-1-phenylcyclopropyl)methanamine HCl. Fluorine’s electronegativity also enhances binding interactions in hydrophobic pockets .

- Ring Strain : The cyclopropane ring in the target compound introduces steric strain, which can improve binding affinity to rigid biological targets. This contrasts with bicyclic analogs (e.g., 8,8-difluorobicyclo[5.1.0]octan-4-amine HCl), where additional ring systems may limit conformational flexibility .

- Aromatic Interactions : The phenyl group in the target compound facilitates π-π stacking with aromatic residues in enzymes or receptors, a feature absent in heterocyclic derivatives like (3-cyclopropyl-1H-1,2,4-triazol-5-yl)methanamine HCl .

Target Compound:

- Toxicology: Limited data exist on its toxicological profile, though structurally similar amines (e.g., dopamine HCl, CAS 62-31-7) are well-studied for neuroactivity .

Comparative Insights:

Purity and Stability : Compounds like (5-methyl-1H-indol-2-yl)methanamine HCl (95% purity) highlight the importance of purity in biological assays, though the target compound’s stability under storage conditions remains unverified .

Biological Activity : Heterocyclic derivatives (e.g., triazole-containing analogs) exhibit antimicrobial activity in preliminary studies, suggesting divergent applications compared to the phenyl-focused target compound .

Biological Activity

(2,2-Difluoro-3-phenylcyclopropyl)methanamine hydrochloride is a fluorinated cyclopropyl derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for serotonin receptors. This article reviews the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound is characterized by the presence of two fluorine atoms and a phenyl group attached to a cyclopropyl ring. Its unique structure contributes to its binding affinity and selectivity for various biological targets.

The mechanism of action involves interaction with specific molecular targets, primarily serotonin receptors such as 5-HT2C. The fluorine atoms enhance lipophilicity and potentially influence the conformational stability of the molecule, which can improve receptor binding efficacy. The compound may act as an agonist or antagonist depending on the specific receptor subtype and cellular context.

Receptor Binding Affinity

Research indicates that this compound exhibits significant activity at serotonin receptors, particularly the 5-HT2C receptor. It has been shown to possess an EC50 value in the nanomolar range, indicating potent receptor activation .

| Receptor | Activity | EC50 (nM) | Selectivity |

|---|---|---|---|

| 5-HT2C | Agonist | 14 | High (vs. 5-HT2A, 5-HT2B) |

| 5-HT2A | Antagonist | >200 | Low |

| 5-HT2B | Antagonist | >50 | Moderate |

Case Studies

- Animal Models of Schizophrenia : In studies involving animal models, the compound demonstrated efficacy in reducing hyperlocomotion induced by d-amphetamine. It also restored prepulse inhibition disrupted by amphetamines, suggesting potential therapeutic benefits in treating schizophrenia-related symptoms .

- Cognitive Function Tests : The compound improved performance in cognitive tasks such as novel object recognition memory tests in genetically modified mice, indicating its potential role in enhancing cognitive function without significant side effects like catalepsy .

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the cyclopropyl and phenyl moieties can significantly affect biological activity. For instance, substituents on the phenyl ring can alter potency and selectivity at the 5-HT2C receptor:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Fluorine | 5 | Increased potency |

| Chlorine | 4 | Moderate potency |

| Methyl | 3 | Reduced selectivity |

These findings underscore the importance of careful design in optimizing compounds for desired biological effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.